1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2,3-triazole-4-carboxamide is a complex organic compound that features a benzodioxin ring fused with a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring through the reaction of catechol with ethylene glycol under acidic conditions.
Introduction of the Triazole Ring: The benzodioxin intermediate is then reacted with an azide compound under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to form the triazole ring.
Carboxamide Formation: Finally, the triazole intermediate is converted to the carboxamide derivative through reaction with an appropriate amine and coupling reagent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products:
Oxidized Derivatives: Products with additional oxygen functionalities.
Reduced Derivatives: Products with reduced triazole rings.
Substituted Derivatives: Products with various substituents at the carboxamide group.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the PI3K/Akt pathway, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
- 2,3-Dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide
Comparison:
- Structural Differences: While these compounds share the benzodioxin core, they differ in their functional groups and substituents, leading to variations in their chemical reactivity and biological activity.
- Unique Properties: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole ring, which imparts distinct electronic properties and enhances its potential as a pharmacophore.
Properties
Molecular Formula |
C12H12N4O3 |
---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C12H12N4O3/c1-7-11(12(13)17)14-15-16(7)8-2-3-9-10(6-8)19-5-4-18-9/h2-3,6H,4-5H2,1H3,(H2,13,17) |
InChI Key |
SCASAHBVMMASKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=CC3=C(C=C2)OCCO3)C(=O)N |
Origin of Product |
United States |
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